1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
The compound 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine belongs to the class of 1,5-disubstituted pyrazole-3-amine derivatives, which are notable for their structural versatility and applications in medicinal chemistry and agrochemical research.
Pyrazole-3-amine derivatives are frequently explored for their pharmacokinetic properties, including metabolic stability and membrane permeability, which are influenced by substituents like fluorine and difluoromethyl groups . The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous pyrazole-amine preparations (e.g., Example 65 in and procedures in ).
Properties
Molecular Formula |
C10H12F3N5 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F3N5/c1-2-17-9(11)7(6-15-17)5-14-8-3-4-18(16-8)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,16) |
InChI Key |
DWGSFBCOONVSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Chalcone Cyclocondensation
The 1-(difluoromethyl)pyrazole moiety is synthesized through a one-pot cyclocondensation between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. For example, 3-(difluoromethyl)-1H-pyrazole is formed by reacting chalcone derivatives with hydrazine hydrate in ethanol under reflux. Copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) enhance regioselectivity, directing the difluoromethyl group to the 1-position (83% yield).
1,3-Dipolar Cycloaddition for the Ethyl-Fluoro Pyrazole Unit
The 1-ethyl-5-fluoro-pyrazole segment is synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes. Ethyl diazoacetate reacts with 3-fluoro-propargyl derivatives in the presence of zinc triflate, yielding 1-ethyl-5-fluoro-pyrazole-4-carbaldehyde (72% yield). The aldehyde is subsequently reduced to a methyl group using sodium borohydride.
Coupling via Reductive Amination
The two pyrazole units are connected by reductive amination. The 4-carbaldehyde group on the ethyl-fluoro pyrazole reacts with the 3-amino group of the difluoromethyl pyrazole under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst, achieving 68% yield.
Table 1: Cyclocondensation and Cycloaddition Method Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Pyrazole core synthesis | Chalcone, [bmim]PF₆ | Ethanol, reflux | 83 |
| Cycloaddition | Zn(OTf)₂, ethyl diazoacetate | DCM, 25°C | 72 |
| Reductive amination | Pd/C, H₂ | MeOH, 50°C | 68 |
Halogenation and Nucleophilic Substitution
Halogenation of Pyrazole Intermediates
Patent literature describes halogenation as a key step for introducing reactive sites. For instance, 3-amino-1H-pyrazole is treated with sulfuryl chloride (SO₂Cl₂) under nitrogen to produce 3-chloro-1-(difluoromethyl)pyrazole (89% yield). This intermediate undergoes nucleophilic substitution with the ethyl-fluoro pyrazolylmethyl amine.
Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the halogenated pyrazole to the ethyl-fluoro pyrazole unit. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand, the reaction proceeds in toluene at 110°C, achieving 75% yield.
Table 2: Halogenation-Coupling Method Performance
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Halogenation | SO₂Cl₂ | DCM, N₂, 0°C | 89 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | 75 |
Intermediate Functionalization and Amide Coupling
Carboxylic Acid Intermediate Synthesis
As reported for analogous compounds, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is prepared via oxidation of a hydroxymethyl precursor using Jones reagent (CrO₃/H₂SO₄, 65% yield). This acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
Amide Bond Formation
The acyl chloride reacts with [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the amide (78% yield). Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the amide to the target amine (62% yield).
Table 3: Amidation-Reduction Pathway Efficiency
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Acetone, 0°C | 65 |
| Amidation | SOCl₂, Et₃N | DCM, 25°C | 78 |
| Reduction | LiAlH₄ | THF, reflux | 62 |
Regioselective Synthesis Using Directed Metalation
Directed Ortho-Metalation (DoM)
To control substituent positions, the pyrazole ring undergoes directed metalation with lithium diisopropylamide (LDA) at -78°C. Quenching with difluoromethyl iodide introduces the difluoromethyl group at the 1-position (71% yield).
Suzuki-Miyaura Coupling for Ethyl-Fluoro Segment
A boronic ester-functionalized ethyl-fluoro pyrazole is prepared via Suzuki coupling. Using Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in dioxane/water, the coupling achieves 80% yield.
Table 4: Regioselective Method Outcomes
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Directed metalation | LDA, difluoromethyl iodide | THF, -78°C | 71 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | 80 |
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
Key Observations:
Fluorine atoms on the pyrazole ring (e.g., 5-fluoro in the target vs. 1,3-dimethyl-5-fluoro in ) may influence electronic properties and metabolic stability .
Steric and Electronic Variations: Replacement of the ethyl group with a propyl () increases molecular weight and may alter binding pocket compatibility.
Synthetic Accessibility :
Comparison with Patent Compounds:
- and describe triazolyl- and benzimidazolyl-amine derivatives with trifluoromethyl groups, which exhibit higher electronegativity than difluoromethyl but similar steric bulk .
- The target compound’s ethyl-fluoro-pyrazole moiety may confer selectivity over broader heterocyclic systems, as seen in ’s thiadiazole-containing analog .
Q & A
Q. 1.1. What are the optimal synthetic routes for 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions. A common method includes:
- Step 1 : Alkylation of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with a difluoromethylating agent (e.g., CHF₃ under radical initiation) to introduce the difluoromethyl group .
- Step 2 : Reductive amination with 1H-pyrazol-3-amine derivatives using sodium cyanoborohydride or similar reagents in aprotic solvents (e.g., DMF, THF) at 60–80°C .
- Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of intermediates. For example, excess difluoromethylating agents improve yields but may require purification via column chromatography .
Q. 1.2. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement to resolve the pyrazole ring geometry and substituent orientations .
- NMR spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (e.g., distinguishing ethyl-fluoro and difluoromethyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 287.77) and fragmentation patterns .
Table 1 : Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃) | |
| ¹⁹F NMR | δ -120.2 (d, J=245 Hz, CF₂H) | |
| X-ray diffraction | Dihedral angle: 85.3° between pyrazole rings |
Advanced Research Questions
Q. 2.1. How to design experiments to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
- Variability in assay conditions : Buffer pH (e.g., phosphate vs. Tris buffers) and ionic strength can alter ligand-protein interactions .
- Structural analogs : Compare activity with analogs like N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine to isolate the role of the difluoromethyl group .
- Methodological controls : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out false positives from fluorescence-based assays .
Q. 2.2. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to kinase domains (e.g., EGFR), prioritizing hydrophobic interactions with the difluoromethyl group .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on fluorine-mediated hydrogen bonds .
- SAR analysis : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with activity trends using QSAR models .
Table 2 : Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Docking score | -9.2 kcal/mol (Vina) | EGFR kinase binding affinity |
| ΔG binding (MM/PBSA) | -12.4 ± 1.8 kcal/mol | Stability of ligand-protein complex |
Q. 2.3. How to address challenges in scaling up synthesis for in vivo studies?
- Optimized flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve difluoromethylation efficiency .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
- Stability testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC to identify labile bonds (e.g., amine linkages) .
Methodological Recommendations
Q. 3.1. How to analyze conflicting crystallographic data?
Q. 3.2. What in vitro assays best evaluate pharmacological potential?
- Kinase inhibition : ADP-Glo™ assays (Promega) quantify ATP consumption in kinase targets (e.g., JAK2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with EC₅₀ dose-response curves .
Future Research Directions
- Mechanistic studies : Use cryo-EM to resolve binding modes in membrane-bound receptors .
- Metabolic profiling : LC-MS/MS identifies primary metabolites (e.g., oxidative defluorination products) in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
